![molecular formula C28H30N2O4 B289879 Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DAPD, is a pyridine-based compound that has been synthesized for its potential use as an antiviral agent. DAPD has been studied for its ability to inhibit the replication of various viruses, including HIV and hepatitis B and C. In
Mechanism of Action
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the viral reverse transcriptase enzyme, which is necessary for viral replication. Reverse transcriptase is an enzyme that converts the viral RNA genome into DNA, which can then be integrated into the host cell's genome. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by binding to the active site of the reverse transcriptase enzyme, preventing it from functioning properly.
Biochemical and Physiological Effects
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a long half-life, which makes it a promising candidate for use in antiviral therapy.
Advantages and Limitations for Lab Experiments
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It has a long half-life, which makes it easy to study over an extended period of time. It has also been shown to have a low toxicity profile, which makes it safe for use in animal studies. However, one limitation of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Future Directions
There are several future directions for research on Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of more efficient synthesis methods for Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Another area of research is the study of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's potential use as a cancer treatment. Additionally, more research is needed to fully understand Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action and its potential uses as an antiviral agent. Overall, Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-cyanopyridine with diethyl malonate in the presence of sodium ethoxide to form 4-(diethoxymethyl)-2-methylpyridine-3,5-dicarboxylic acid. The resulting compound is then reacted with acrylonitrile to form 4-(diethoxymethyl)-2-methyl-3,5-dicyano-6-ethoxycarbonylpyridine. The final step involves the reaction of this compound with acridine to form Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Scientific Research Applications
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of various viruses, including HIV and hepatitis B and C. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the viral reverse transcriptase enzyme, which is necessary for viral replication. In addition to its antiviral properties, Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use as a cancer treatment.
properties
Molecular Formula |
C28H30N2O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
diethyl 4-(2-acridin-9-ylethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H30N2O4/c1-5-33-27(31)25-17(3)29-18(4)26(28(32)34-6-2)22(25)16-15-19-20-11-7-9-13-23(20)30-24-14-10-8-12-21(19)24/h7-14,22,29H,5-6,15-16H2,1-4H3 |
InChI Key |
BBINWDOAYVTYBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1CCC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1CCC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




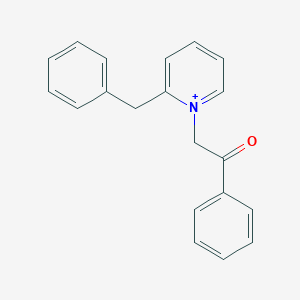

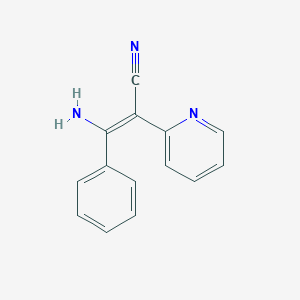
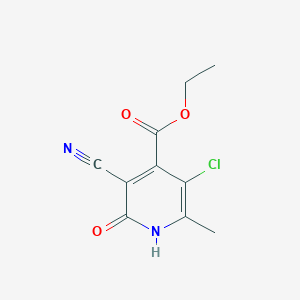
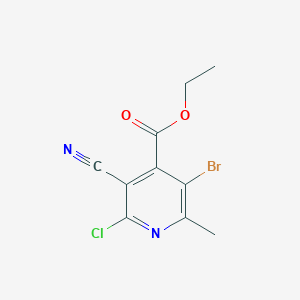
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
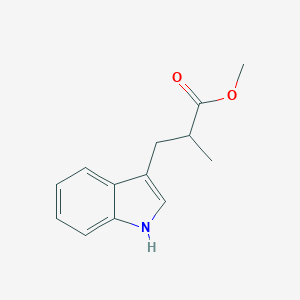
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
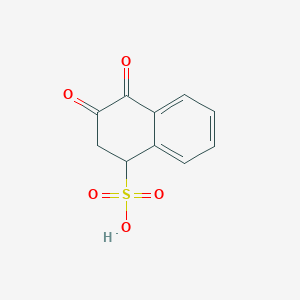

![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)